molecular formula C7H8O3 B051663 Ethyl 3-furoate CAS No. 614-98-2

Ethyl 3-furoate

Cat. No.: B051663
CAS No.: 614-98-2
M. Wt: 140.14 g/mol
InChI Key: LOFDXZJSDVCYAS-UHFFFAOYSA-N
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Description

Ethyl 3-furoate, also known as ethyl furan-3-carboxylate, is an organic compound with the molecular formula C7H8O3. It is a colorless to pale yellow liquid with a fruity odor. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma. It is also utilized in various chemical syntheses and research applications .

Scientific Research Applications

Ethyl 3-furoate has a wide range of applications in scientific research:

Safety and Hazards

Ethyl 3-furoate is classified as a flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Mechanism of Action

Ethyl 3-furoate, also known as ethyl furan-3-carboxylate, is a chemical compound with the molecular formula C7H8O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Mode of Action

It has been observed to undergo regioselective palladium (0)-catalyzed arylation reaction with aryl bromides . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ function or activity.

Result of Action

It has been used as a starting reagent for the synthesis of other compounds, suggesting that it may have potential applications in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-furoate can be synthesized through the esterification of 3-furoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 3-furoic acid and ethanol are fed into a reactor with a catalyst. The product is then distilled to obtain high purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including carboxylic acids and aldehydes.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl 2-furoate
  • Methyl 3-furoate
  • Ethyl 2-furancarboxylate

Comparison: this compound is unique due to its specific ester group position on the furan ring, which influences its reactivity and applications. Compared to ethyl 2-furoate, this compound has different chemical properties and reactivity patterns, making it suitable for distinct applications in synthesis and industry .

Properties

IUPAC Name

ethyl furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O3/c1-2-10-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFDXZJSDVCYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90210333
Record name Ethyl 3-furoate
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

614-98-2
Record name Ethyl 3-furoate
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Record name Ethyl 3-furoate
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Record name Ethyl 3-furoate
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Synthesis routes and methods

Procedure details

To a nitrogen-purged, 300-mL, three-neck, round-bottom flask equipped with a thermocouple/thermowell, addition funnel, distillation head, and magnetic stirrer was charged 75 mL of toluene and 26.71 g (0.100 mole) of distilled ethyl 3-bromo-2-ethoxytetrahydro-3-furoate and 42 mL (0.11 mole) of 21 % alcoholic sodium ethoxide. The mixture was heated to 50° C. while following the course of reaction by GC. An additional 17 mL (0.046 mole) of sodium ethoxide solution was needed to complete the reaction. The pressure of the system was lowered to about 210 mm to distill the ethanol/toluene azeotrope. When most of the ethanol was removed the mixture was cooled to room temperature and 50 mL of 5% hydrochloric acid was added. The layers were separated and the aqueous layer was extracted once with 25 mL of toluene. The two organic layers were combined and washed with 50 mL of 5% aqueous sodium bicarbonate and 50 mL of saturated sodium bicarbonate. The solution was dried over anhydrous magnesium sulfate and decolorizing carbon then filtered. Solvent was removed from the filtrate by distillation through a 1 0-inch Vigreux column at atmospheric pressure. The resulting ethyl 3-furoate weighed 11.25 g. Analysis by GC showed 90.4 area% ethyl 3-furoate and 9.6 area% toluene. The assay-yield of ethyl 3-furoate was 10.2 g (72.6% of theory). The identity of the product was confirmed by NMR and mass spectrometry.
Quantity
17 mL
Type
reactant
Reaction Step One
Name
ethyl 3-bromo-2-ethoxytetrahydro-3-furoate
Quantity
26.71 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic applications of ethyl 3-furoate highlighted in the research?

A1: this compound serves as a versatile building block in organic synthesis.

  • Synthesis of Anti-inflammatory Agent: In one study [], it was used as a starting material for the multi-step synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, a novel anti-inflammatory compound.
  • Synthesis of Nuphar Alkaloids: Researchers employed this compound in the synthesis of racemic deoxynupharidine [], an alkaloid found in Nuphar japonicum DC. This involved a condensation reaction with octahydro-4-quinolizinone, followed by a series of transformations.
  • C-Glycosylation Reactions: this compound participates in C-glycosylation reactions, as demonstrated by its reaction with 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-ribofuranose in the presence of trifluoroacetic acid []. This reaction yielded a mixture of 2- and 5-glycosylated regioisomers, highlighting its reactivity and potential in nucleoside synthesis.

Q2: Can this compound be used to synthesize heterocyclic compounds beyond those mentioned?

A2: Yes, research indicates its utility in synthesizing other heterocycles. For instance, it reacts with α-hydroxy nitriles in the presence of tin (IV) chloride to yield 3-acyl-4-amino-2(5H)-furanones (dihydrofuranone derivatives) []. These compounds can be further modified into acyltetronic acid derivatives, showcasing the potential of this compound as a precursor for diverse heterocyclic systems.

Q3: What insights do the studies provide about the structure-activity relationship (SAR) of compounds derived from this compound?

A3: The research on C-thioribonucleoside analogues of tiazofurin, specifically comparing furanthiofurin (derived from this compound) and thiophenthiofurin, offers valuable SAR insights []. While thiophenthiofurin exhibited cytotoxicity towards human myelogenous leukemia K562 cells and inhibited inosine 5'-monophosphate dehydrogenase (IMPDH), furanthiofurin was inactive.

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